

Technical Guide: Physical Properties & Characterization of Z-Ser-Gly-OEt

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Compound of Interest

Compound Name: Z-Ser-gly-oet

Cat. No.: B7783164

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Executive Summary

Z-Ser-Gly-OEt (N-Benzyloxycarbonyl-L-seryl-glycine ethyl ester) is a specialized dipeptide intermediate critical to synthetic peptide chemistry and enzymatic substrate profiling. Unlike simple glycine derivatives, the presence of the serine hydroxyl group introduces specific solubility and stability considerations that researchers must manage during scale-up and formulation.

This guide provides a definitive technical analysis of **Z-Ser-Gly-OEt** (CAS 4526-93-6), moving beyond basic catalog data to offer actionable protocols for characterization, handling, and quality assurance. It is designed for scientists requiring high-fidelity data to support IND-enabling studies or complex biochemical assays.

Chemical Identity & Structural Characterization[1][2]

Before physical profiling, the chemical identity must be unequivocally established. **Z-Ser-Gly-OEt** combines a hydrophobic Z-protection group with a polar serine side chain, creating an amphiphilic character that dictates its physical behavior.

Table 1: Core Chemical Specifications

Property	Specification
Chemical Name	N-Benzyloxycarbonyl-L-seryl-glycine ethyl ester
Common Abbreviation	Z-Ser-Gly-OEt
CAS Number	4526-93-6
Molecular Formula	C ₁₅ H ₂₀ N ₂ O ₆
Molecular Weight	324.33 g/mol
Stereochemistry	L-Serine (S-configuration)
MDL Number	MFCD00191150
SMILES	CCOC(=O)CNC(=O)NC(=O)OCC1=CC=CC=C1

Structural Visualization

The following diagram illustrates the chemical connectivity and the distinct functional regions that influence solubility and reactivity.

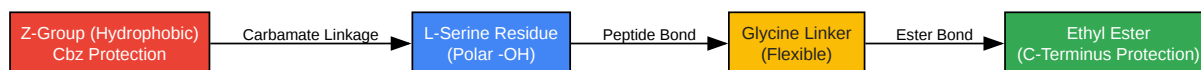


Figure 1: Functional Domain Map of Z-Ser-Gly-OEt

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Physical State & Thermal Properties[3][6]

Appearance and Morphology

Z-Ser-Gly-OEt typically isolates as a white, fine flowing crystalline powder. The crystalline habit is influenced by the recrystallization solvent; ethanol/water systems tend to yield fine needles, while ethyl acetate/hexane precipitation often results in amorphous-like aggregates that require careful drying.

Thermal Profile

Accurate thermal characterization is the primary method for assessing solid-state purity. Impurities such as free serine or benzyl alcohol will significantly depress the melting point.

- Melting Point (MP): 105 – 107 °C [1][2].
 - Note: A melting range >2 °C indicates the presence of solvent occlusions or diastereomeric impurities (D-Ser contamination).
- Thermal Stability: Stable up to ~150 °C. Decomposition (decarboxylation of the Z-group) typically onsets above 180 °C.

Experimental Protocol: Melting Point Validation

Do not rely solely on automated capillary systems. Visual inspection of the melt phase is crucial.

- Preparation: Dry sample at 40 °C under vacuum (10 mbar) for 4 hours to remove surface moisture.
- Loading: Pack capillary to a height of 2-3 mm. Tapping is essential to remove air pockets.
- Ramp Rate:
 - Fast Ramp: 10 °C/min to 95 °C.
 - Slow Ramp: 1 °C/min from 95 °C to melt.
- Acceptance Criteria: Clear melt within 105–107 °C. Any "sweating" or collapse prior to 100 °C suggests solvent solvates.

Solubility & Solution Thermodynamics

The amphiphilic nature of **Z-Ser-Gly-OEt** (hydrophobic Z-group vs. hydrophilic Ser-OH) creates a specific solubility profile. It is not water-soluble, a common misconception due to the serine residue.

Table 2: Solubility Profile (at 25 °C)

Solvent	Solubility Rating	Application Relevance
DMSO / DMF	High (>100 mg/mL)	Ideal for stock solutions in bio-assays.
Ethanol / Methanol	Moderate (20–50 mg/mL)	Suitable for recrystallization (often with water antisolvent).
Ethyl Acetate	Moderate	Standard extraction solvent during synthesis.
Dichloromethane (DCM)	High	Preferred solvent for synthetic coupling reactions.
Water	Sparingly Soluble (<0.5 mg/mL)	Acts as an antisolvent; compound precipitates upon water addition.
Diethyl Ether / Hexane	Insoluble	Used to wash the crystalline filter cake.

Protocol: Solubility Determination for Assay Development

When developing enzymatic assays (e.g., protease specificity studies), accurate concentration is vital.

- Weighing: Accurately weigh 10.0 mg of **Z-Ser-Gly-OEt**.
- Dissolution: Add 100 μ L DMSO (analytical grade). Vortex for 30 seconds.
 - Result: Solution should be crystal clear.
- Dilution: Slowly add buffer (e.g., PBS pH 7.4) while vortexing.^[1]
 - Checkpoint: Monitor for turbidity (Tyndall effect). **Z-Ser-Gly-OEt** will likely precipitate if organic co-solvent drops below 5-10% v/v depending on concentration.

Characterization & Quality Control Workflow

To ensure the material is suitable for sensitive applications (e.g., drug intermediates), a multi-modal characterization approach is required.

Analytical Specifications

- HPLC Purity: $\geq 98.0\%$ (Area %).^[2]
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 μm).
 - Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile. Gradient 5-95% B over 20 min.
 - Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic).
- Mass Spectrometry: ESI-MS should show $[M+H]^+ = 325.3$ m/z and $[M+Na]^+ = 347.3$ m/z.
- TLC (Thin Layer Chromatography):
 - System: Chloroform:Methanol (9:1).
 - Rf Value: $\sim 0.5\text{--}0.6$ (varies by plate activation).
 - Visualization: UV and Ninhydrin (negative, as N-term is protected). Use Chlorine/Tolidine stain for amide detection.

Characterization Decision Tree

The following workflow outlines the logic for validating a new batch of **Z-Ser-Gly-OEt**.

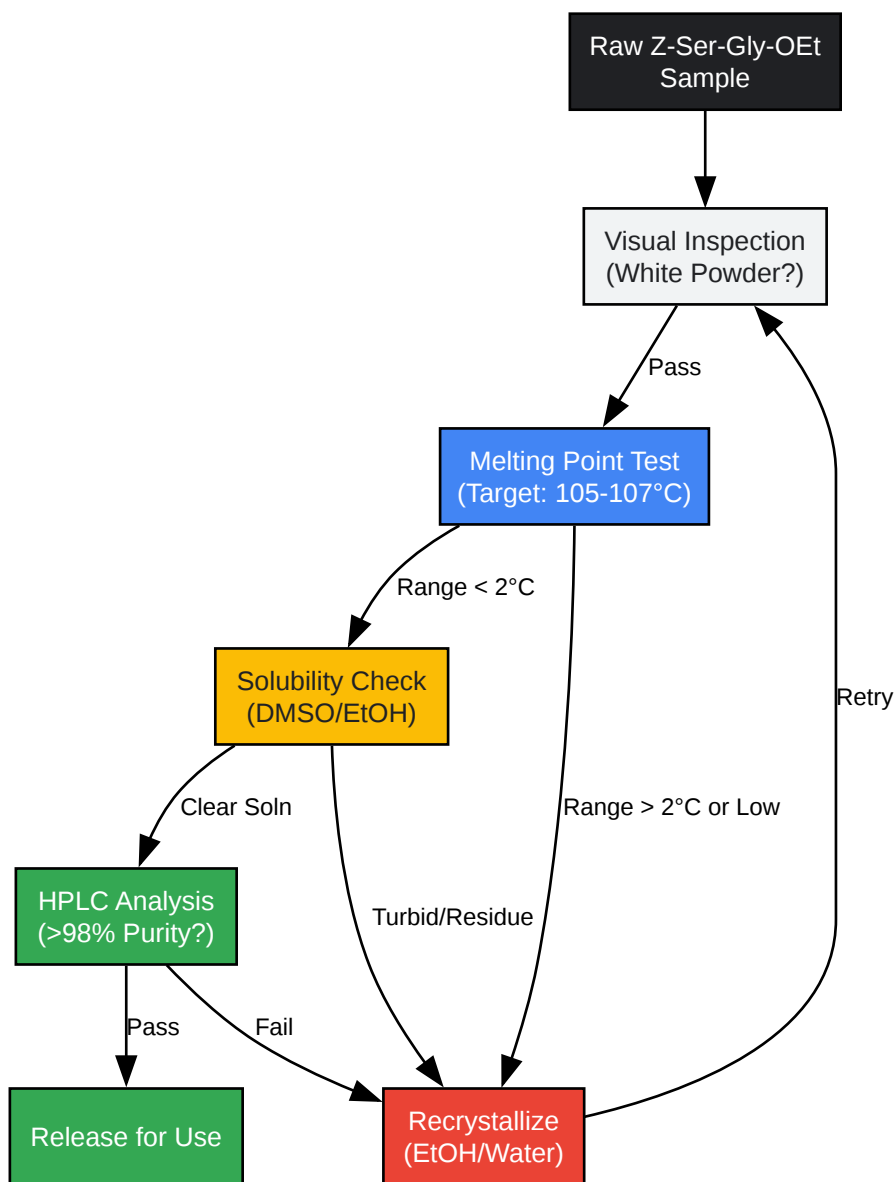


Figure 2: Quality Control Decision Logic

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Handling, Stability & Storage

Hygroscopicity & Hydrolysis

While the Z-group confers stability, the ethyl ester is susceptible to hydrolysis under basic conditions (pH > 9) or in the presence of esterases. The serine hydroxyl group makes the compound slightly hygroscopic compared to non-polar analogs like Z-Gly-Gly-OEt.

- Storage Condition: Store at 2–8 °C (refrigerated).

- Long-term Storage: -20 °C is recommended for storage exceeding 6 months to prevent transesterification or slow hydrolysis.
- Container: Tightly sealed glass or polypropylene vial. Desiccants are recommended.

Safety Precautions

- Personal Protective Equipment (PPE): Standard lab coat, nitrile gloves, and safety glasses.
- Inhalation: As a fine powder, it can be an irritant. Handle in a fume hood or use a dust mask during weighing.
- Toxicity: Generally low toxicity, but as a bioactive peptide intermediate, it should be treated as a potential allergen.

References

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